molecular formula C20H18ClNO5S2 B5244718 (5E)-5-({3-Chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({3-Chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5244718
M. Wt: 451.9 g/mol
InChI Key: SBMLEMLLIVAWKP-LICLKQGHSA-N
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Description

(5E)-5-({3-Chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-Chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazolidinone ring.

    Substitution Reactions:

    Final Assembly: The final step involves the condensation of the substituted thiazolidinone with an appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the double bond in the thiazolidinone ring or the aromatic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-({3-Chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its efficacy in treating various diseases. Its thiazolidinone core is known for anti-inflammatory and antidiabetic properties.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-({3-Chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({3-Chloro-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-({3-Chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of both methoxy and chloro groups. These features contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(5E)-5-[[3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5S2/c1-24-13-4-3-5-14(11-13)26-6-7-27-18-15(21)8-12(9-16(18)25-2)10-17-19(23)22-20(28)29-17/h3-5,8-11H,6-7H2,1-2H3,(H,22,23,28)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMLEMLLIVAWKP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NC(=S)S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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